Delpazolid is a novel oxazolidinone antibiotic that has shown promising results in preclinical and clinical studies. It is a synthetic compound that was developed to overcome the limitations of existing antibiotics, particularly in the treatment of drug-resistant bacterial infections. Delpazolid has a unique chemical structure and mechanism of action that make it a potential candidate for the treatment of a wide range of bacterial infections.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Delamanid is a novel anti-tuberculosis drug that was approved by the US Food and Drug Administration (FDA) in 2014. It is used in combination with other drugs to treat multidrug-resistant tuberculosis (MDR-TB) in adults. Delamanid is a diarylquinoline compound that inhibits the synthesis of mycobacterial ATP synthase, which is essential for the survival of Mycobacterium tuberculosis. This paper aims to provide a comprehensive review of delamanid, including its method of synthesis or extraction, chemical structure and biological activity, biological effects, applications, and future perspectives and challenges.
Delapril is a medication that belongs to the class of angiotensin-converting enzyme (ACE) inhibitors. It is used to treat hypertension, heart failure, and diabetic nephropathy. Delapril is a prodrug that is converted to its active form, delaprilat, in the liver.
Delavirdine mesylate is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of human immunodeficiency virus (HIV) infection. It was approved by the US Food and Drug Administration (FDA) in 1997 and is marketed under the brand name Rescriptor. Delavirdine mesylate is a potent inhibitor of HIV-1 replication and is used in combination with other antiretroviral drugs to suppress viral load and delay the progression of HIV infection.
Delequamine, also known RS-15385 or RS-15385-197 (HCl salt), is a potent and selective alpha 2-adrenoceptor antagonist. RS-15385-197 had a pKi of 9.45 for alpha 2-adrenoceptors in the rat cortex (pA2 in the guinea-pig ileum of 9.72). RS-15385-197 was highly selective for alpha 2-adrenoceptors over other receptors: the compound showed low affinity for 5-HT1A (pKi 6.50) and 5-HT1D (pKi 7.00) receptor subtypes, and even lower affinity (pKi < or = 5) for other 5-HT receptor subtypes, dopamine receptors, muscarinic cholinoceptors, beta-adrenoceptors and dihydropyridine binding sites.
Deleobuvir, also known as BI207127, a non-nucleoside hepatitis C virus NS5B polymerase inhibitor for the treatment of hepatitis C. Deleobuvir was tested in combination regimens with pegylated interferon and ribavirin, and in interferon-free regimens with other direct-acting antiviral agents including faldaprevir. Deleobuvir showed that a triple combination of deleobuvir, faldaprevir, and ribavirin performed well in HCV genotype 1b patients. Efficacy fell below 50%, however, for dual regimens without ribavirin and for genotype 1a patients. In December 2013, deleobuvir was discontinued since recent findings from phase III trials did not suggest sufficient efficacy.
Dehydrorabelomycin is a natural product that belongs to the family of anthracycline antibiotics. It is produced by the bacterium Streptomyces sp. SN-593, and it has been found to possess potent anticancer activity. Dehydrorabelomycin has a unique chemical structure that consists of an anthraquinone ring system, a sugar moiety, and a dehydrorabelomycin aglycone. This paper aims to provide a comprehensive review of dehydrorabelomycin, including its method of synthesis or extraction, chemical structure and biological activity, biological effects, applications, future perspectives, and challenges.
Delgocitinib is a novel Janus kinase (JAK) inhibitor that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. It is a small molecule that selectively inhibits JAK1, JAK2, JAK3, and Tyk2, which are involved in the signaling pathways of cytokines and growth factors. This paper aims to provide a comprehensive review of delgocitinib, including its method of synthesis or extraction, chemical structure, biological activity, biological effects, applications, future perspectives, and challenges.
Delimotecan, also known as MEN-4901 and T-0128, is a DNA topoisomerase I inhibitor potentially for the treatment of solid tumors. Delimotecan had a long terminal half-life of 109 h, and relatively high exposures to T-2513 and SN-38 were obtained. The percentage decrease in WBC and absolute neutrophil count significantly correlated with the dose of delimotecan.